2-amino-6-(difluoromethyl)benzoic acid
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Overview
Description
2-amino-6-(difluoromethyl)benzoic acid: is an organic compound characterized by the presence of an amino group at the second position and a difluoromethyl group at the sixth position on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-(difluoromethyl)benzoic acid can be achieved through several methodsThis can be done using difluorocarbene reagents or other difluoromethylating agents under specific conditions . The amino group can be introduced through nitration followed by reduction or direct amination reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale difluoromethylation processes, often utilizing metal-based catalysts to enhance reaction efficiency and yield . The choice of reagents and conditions is optimized to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-amino-6-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups (if present) to amino groups or reduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acids .
Scientific Research Applications
2-amino-6-(difluoromethyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-amino-6-(difluoromethyl)benzoic acid exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity . The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
2-amino-6-fluorobenzoic acid: Similar structure but with a fluorine atom instead of a difluoromethyl group.
2-amino-6-chlorobenzoic acid: Contains a chlorine atom instead of a difluoromethyl group.
2-amino-6-methylbenzoic acid: Features a methyl group instead of a difluoromethyl group.
Uniqueness: 2-amino-6-(difluoromethyl)benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various applications .
Properties
CAS No. |
1654011-33-2 |
---|---|
Molecular Formula |
C8H7F2NO2 |
Molecular Weight |
187.1 |
Purity |
95 |
Origin of Product |
United States |
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